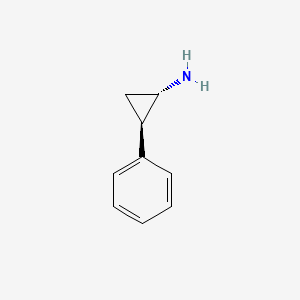

trans-2-Phenylcyclopropylamine

Overview

Description

Trans-2-phenylcyclopropylamine is a compound of interest in various fields of medicinal chemistry due to its structural uniqueness and potential biological activity. It serves as a core structure for the synthesis of various pharmaceuticals and agrochemicals. The presence of the cyclopropylamine moiety is a common feature in many bioactive compounds, and modifications to this core structure can lead to substances with diverse pharmacological properties .

Synthesis Analysis

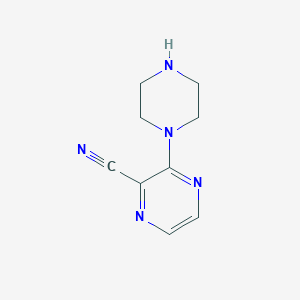

The synthesis of trans-2-phenylcyclopropylamine and its derivatives has been explored through different methodologies. One approach involves the use of α-chloroaldehydes, which undergo a reaction with an amine followed by ring closure to generate the cyclopropylamine. This method has been shown to produce trans-2-substituted cyclopropylamines with high diastereoselectivity . Another synthetic route developed provides access to substituted trans-2-arylcyclopropylamines, which are useful as inhibitors of human enzymes like LSD1 and monoamine oxidases A and B . Additionally, a chemoenzymatic approach has been employed to prepare enantiomerically pure forms of trans-2-phenylcyclopropylamine, highlighting the importance of stereochemistry in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of trans-2-phenylcyclopropylamine is characterized by the presence of a three-membered cyclopropane ring attached to a phenyl group. The stereochemistry of the cyclopropylamine is crucial, as evidenced by the synthesis of enantiomerically pure forms of the compound and its derivatives. The configuration at the cyclopropylamine's chiral center can significantly influence the compound's biological activity .

Chemical Reactions Analysis

Trans-2-phenylcyclopropylamine and its derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the N,N-dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine have been tested for their activity on central 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors . The deamination of trans-2-phenylcyclopropylamine has also been studied, with the formation of allylic chlorides as a major product, indicating the involvement of an ion pair in the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-phenylcyclopropylamine derivatives are influenced by the substituents on the phenyl ring and the nature of the alkyl groups attached to the nitrogen atom. For example, the presence of a hydroxy substituent on the phenyl ring is required for 5-HT receptor stimulation, and the potency of the agonists is affected by the type of N,N-dialkyl substitution . The stereochemistry of the cyclopropylamine also affects its physical properties and reactivity, as seen in the synthesis of enantiomerically pure antidepressant tranylcypromine .

Scientific Research Applications

Apoptosis Induction in Nerve Cells

Trans-2-phenylcyclopropylamine (PCPA) has been studied for its role in inducing apoptosis in nerve cells. A study using zebrafish models demonstrated that PCPA exposure led to a decrease in the number of nerve cells due to excessive apoptosis. This apoptosis was linked to the inhibition of lysine-specific demethylase 1 (LSD1) demethylase activity and the p53-dependent signaling pathway, which are crucial for maintaining nerve cell survival (Zhang et al., 2009).

Inhibition of Catecholamine Uptake

Trans-2-phenylcyclopropylamine has been found to inhibit catecholamine uptake into synaptosomes from various brain regions. Studies indicate that its trans-isomer, tranylcypromine, is a more potent inhibitor in both the hypothalamus and corpus striatum than its cis-isomer. This suggests the compound's significant role in affecting neurotransmitter levels in the brain (Horn & Snyder, 1972).

Monoamine Oxidase Inhibition

Research has shown that fluorinated phenylcyclopropylamines, including trans-2-phenylcyclopropylamine, act as inhibitors of monoamine oxidase A (MAO A) and B (MAO B). This inhibition is linked to the presence of fluorine attached to the cyclopropane ring, indicating the compound's potential as a treatment for disorders related to monoamine neurotransmitter imbalances (Yoshida et al., 2004).

5-Hydroxytryptamine Receptor Agonism

Trans-2-phenylcyclopropylamine and its derivatives have been evaluated for their activity on central 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors. The compound's effectiveness as a 5-HT receptor agonist depends on specific substitutions on the phenyl ring, highlighting its potential in modulating serotonin-related pathways in the brain (Arvidsson et al., 1988).

Medicinal Chemistry and Therapeutic Applications

Trans‐2‐Phencylcyclopropylamine (2‐PCPA) is studied for its effects on monoamine neurotransmitters through inhibition of MAOs. It influences various biochemical pathways associated with depression and has been a structural scaffold for developing inhibitors of various enzymes, including LSD1, with potential applications in cancer chemotherapy (Khan et al., 2013).

Mechanism-Based Inactivation of LSD1

2-PCPA has been identified as a time-dependent, mechanism-based irreversible inhibitor of LSD1, a histone demethylase. Its inactivation of LSD1, with limited selectivity versus MAOs, suggests its potential role in epigenetic regulation and implications for cancer therapy (Schmidt & McCafferty, 2007).

Mechanism of Action

Target of Action

Cyclopropane derivatives are known to interact with various biological targets, depending on their specific structural features .

Mode of Action

Cyclopropane derivatives can undergo various reactions, including elimination reactions . In an E2 elimination reaction, the stereochemistry of the double bond – whether the E or Z isomer results – is dictated by the stereochemistry of the starting material .

Biochemical Pathways

A related compound, (1s,2r)-allocoronamic acid, is known to be produced via a biosynthetic pathway involving a nonheme feii-dependent halogenase and a cyclopropane-forming flavoprotein .

Result of Action

The compound’s stereochemistry could potentially influence its biological activity .

Safety and Hazards

properties

IUPAC Name |

(1S,2R)-2-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315454 | |

| Record name | (+)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |

| Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

(1S,2R)-2-phenylcyclopropanamine | |

Color/Form |

Liquid | |

CAS RN |

3721-28-6, 155-09-9 | |

| Record name | (+)-Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)

![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)

![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)